Hippeastrine

Description

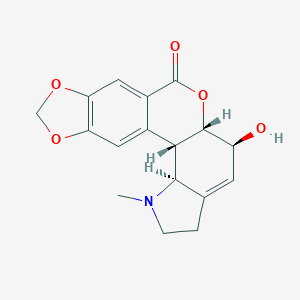

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-18-3-2-8-4-11(19)16-14(15(8)18)9-5-12-13(22-7-21-12)6-10(9)17(20)23-16/h4-6,11,14-16,19H,2-3,7H2,1H3/t11-,14-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQPIOQRPAGNGB-DANNLKNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C=C4C(=O)O3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197244 | |

| Record name | Hippeastrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-17-8 | |

| Record name | (+)-Hippeastrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hippeastrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hippeastrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating Hippeastrine: A Technical Guide to Purification from Amaryllidaceae

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Hippeastrine, a bioactive alkaloid from the Amaryllidaceae family. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and biosynthetic pathway to aid in research and development. This compound, an indole (B1671886) alkaloid, has demonstrated cytotoxic activity and is a compound of interest for its potential as an antineoplastic agent.[1]

Overview of this compound and the Amaryllidaceae Family

The Amaryllidaceae family is a rich source of structurally diverse alkaloids with a wide range of biological activities.[2][3] Among these, this compound, found in plants such as Hippeastrum puniceum and Hymenocallis littoralis, is of significant interest.[1] The isolation and purification of this compound are critical steps for further pharmacological investigation and drug development.

Experimental Protocols

This section details the key experimental procedures for the isolation and purification of this compound from plant material, primarily fresh bulbs of Hippeastrum cultivars.

Preparation of Alkaloidal Extract

The initial step involves the extraction of the total alkaloidal content from the plant matrix. A common method is solvent extraction followed by an acid-base partitioning to separate the alkaloids from neutral compounds.

Protocol:

-

Maceration: Macerate fresh plant bulbs (e.g., 175 g of Hippeastrum cv. Daphne) with ethanol (B145695) (EtOH) at room temperature for 24 hours. Repeat the extraction three times with fresh solvent to ensure maximum yield.[4][5]

-

Solvent Evaporation: Evaporate the combined ethanolic extracts under reduced pressure to obtain a crude residue.[4][5]

-

Acid-Base Extraction:

-

Dissolve the residue in a 2% hydrochloric acid (HCl) solution (e.g., 10 mL).[4][5]

-

Wash the acidic solution with diethyl ether (3 x 15 mL) to remove neutral compounds.[4][5]

-

Basify the aqueous phase with 10% sodium bicarbonate (NaHCO3).[4][5]

-

Extract the liberated alkaloids with ethyl acetate (B1210297) (EtOAc) (3 x 15 mL).[4][5]

-

-

Final Evaporation: Evaporate the organic solvent to yield the dry alkaloidal extract.[5]

Purification of this compound by Preparative Thin-Layer Chromatography (TLC)

The crude alkaloidal extract is a complex mixture requiring further separation. Preparative TLC is an effective method for isolating individual alkaloids like this compound.

Protocol:

-

Sample Preparation: Dissolve the dry alkaloid fraction in a suitable solvent, such as methanol (B129727) (MeOH), to a final concentration of 1 mg/mL for analytical purposes or a higher concentration for preparative loading.[5]

-

Chromatography:

-

Apply the concentrated extract onto a preparative TLC plate.

-

Develop the plate in a solvent system of Toluene:Ethanol:Diethylamine (To:EtOH:Et2NH) in a 7:2:1 ratio. The development may need to be repeated (e.g., two times) to achieve optimal separation.[4]

-

-

Visualization and Isolation:

-

Visualize the separated bands under UV light.

-

Scrape the band corresponding to this compound from the plate.

-

Elute the compound from the silica (B1680970) gel using an appropriate solvent.

-

Evaporate the solvent to obtain purified this compound.

-

Structural Elucidation and Purity Assessment

The identity and purity of the isolated this compound are confirmed using various analytical techniques.

Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the initial profiling of the alkaloidal extract and to confirm the mass of the purified compound. The EI-MS of isolated alkaloids can be obtained on an Agilent 7890A GC 5975 inert MSD operating in EI mode at 70 eV.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR experiments (gCOSY, gHSQC, gHMBC, and NOESY), are essential for unambiguous structural determination.[4] Spectra can be recorded on a VNMR S500 spectrometer at 500 MHz for 1H and 125.7 MHz for 13C.[4]

-

Purity Assessment: The purity of the isolated compound is typically determined by chromatographic and spectroscopic methods, with a purity of ≥ 95% being a common standard for further biological assays.[4]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative isolation of this compound.

| Parameter | Value | Source Plant | Reference |

| Starting Plant Material | 175 g (fresh bulbs) | Hippeastrum cv. Daphne | [4] |

| Alkaloidal Extract Yield | 162 mg | Hippeastrum cv. Daphne | [4] |

| Purified this compound Yield | 15 mg | Hippeastrum cv. Daphne | [4] |

| Purity of Isolated this compound | ≥ 95% | Hippeastrum cv. Daphne | [4] |

| Molecular Weight | 315.32 g/mol | N/A | [1] |

Visualizations

The following diagrams illustrate the experimental workflow for the isolation and purification of this compound and the proposed biosynthetic pathway.

Caption: Experimental workflow for this compound isolation.

Caption: Proposed biosynthetic pathway of this compound.

Biosynthesis of this compound

The biosynthesis of Amaryllidaceae alkaloids, including this compound, begins with the aromatic amino acids L-phenylalanine and L-tyrosine.[6][7] Through a series of enzymatic reactions, these precursors are converted into tyramine and 3,4-dihydroxybenzaldehyde.[8] These two intermediates then condense to form the key precursor, norbelladine.[6][8] The diverse structures of Amaryllidaceae alkaloids arise from the intramolecular phenolic oxidative coupling of norbelladine and its derivatives, leading to various skeletal types.[6] this compound belongs to the crinine-type skeleton, which is formed through a specific para-ortho' oxidative coupling of a norbelladine derivative. Subsequent enzymatic modifications lead to the final structure of this compound.

References

- 1. This compound | C17H17NO5 | CID 441594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. acgpubs.org [acgpubs.org]

- 5. kmweb.moa.gov.tw [kmweb.moa.gov.tw]

- 6. mdpi.com [mdpi.com]

- 7. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

The Hippeastrine Biosynthesis Pathway in Hippeastrum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hippeastrine is a prominent member of the homolycorine-type Amaryllidaceae alkaloids, a class of specialized metabolites exclusive to the Amaryllidaceae plant family, which includes the genus Hippeastrum. These alkaloids, including this compound, have garnered significant interest from the scientific community due to their wide-ranging biological activities, such as cytotoxic, antiviral, and acetylcholinesterase-inhibitory effects. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in Hippeastrum species, detailing the known enzymatic steps, relevant quantitative data, experimental protocols, and the regulatory signaling cascades that govern its production.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway proceeds through a series of enzymatic reactions to form the key intermediate, O-methylnorbelladine, which then undergoes intramolecular oxidative coupling to form the characteristic skeletons of Amaryllidaceae alkaloids.[1]

Formation of Norbelladine

The initial steps of the pathway involve the conversion of L-phenylalanine and L-tyrosine into 3,4-dihydroxybenzaldehyde (B13553) and tyramine (B21549), respectively.

-

From L-Phenylalanine to 3,4-Dihydroxybenzaldehyde: L-phenylalanine is first converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate-4-hydroxylase (C4H) . Further enzymatic steps, which are not yet fully elucidated, lead to the formation of 3,4-dihydroxybenzaldehyde.[2]

-

From L-Tyrosine to Tyramine: L-tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to yield tyramine.[2]

The condensation of 3,4-dihydroxybenzaldehyde and tyramine forms a Schiff base, which is subsequently reduced to yield norbelladine. This crucial condensation and reduction is catalyzed by norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR) , which have been shown to work in concert.[3]

The Central Role of O-Methylnorbelladine

Norbelladine is then methylated to form 4'-O-methylnorbelladine, a pivotal branch-point intermediate in the biosynthesis of all Amaryllidaceae alkaloids. This methylation is catalyzed by the enzyme norbelladine 4'-O-methyltransferase (N4OMT) .[2]

Oxidative Phenol (B47542) Coupling: The Path to the Homolycorine (B1213549) Skeleton

The diverse skeletons of Amaryllidaceae alkaloids arise from different modes of intramolecular oxidative phenol coupling of 4'-O-methylnorbelladine. These reactions are primarily catalyzed by cytochrome P450 enzymes of the CYP96T family.[4][5] For the formation of the homolycorine skeleton, to which this compound belongs, an ortho-para' oxidative coupling occurs, leading to the formation of norpluviine (B12688598).[1][6]

From Norpluviine to this compound: The Uncharted Territory

The enzymatic steps that convert norpluviine to this compound are the least understood part of the pathway. It is proposed that this conversion involves a series of reactions including ring opening of the C-ring of norpluviine, intramolecular rotation, and subsequent hemiacetal formation to yield the characteristic homolycorine scaffold.[1][4] Further modifications, such as hydroxylations and methylations, are likely required to produce this compound. While specific enzymes have not yet been characterized, it is hypothesized that cytochrome P450 monooxygenases and other oxidoreductases are involved in these transformations.[2]

Quantitative Data

Quantitative analysis of Amaryllidaceae alkaloids in Hippeastrum species has been primarily conducted using Gas Chromatography-Mass Spectrometry (GC-MS). These studies provide valuable information on the relative abundance of different alkaloids, including this compound, in various cultivars.

| Alkaloid | Hippeastrum cv. 'Daphne' (% of TIC)[7] | Hippeastrum cv. 'Pretty Nymph' (% of TIC)[8] | Hippeastrum cv. 'Double King' (% of TIC)[7] | Hippeastrum cv. 'Ferrari' (% of TIC)[7] | Hippeastrum cv. 'Artic Nymph' (% of TIC)[7] |

| This compound | 22 | 22 | - | - | - |

| Homolycorine | - | 40 | - | - | - |

| Lycorine | 56 | - | - | - | 35 |

| Montanine | - | 16 | - | - | - |

| Vittatine | - | - | 12 | - | - |

| 11-Hydroxyvittatine | - | - | - | 12 | - |

TIC: Total Ion Current. Data represents the relative abundance of the alkaloid in the total alkaloid extract.

Experimental Protocols

Alkaloid Extraction from Hippeastrum Bulbs

This protocol is a general method for the extraction of Amaryllidaceae alkaloids for qualitative and semi-quantitative analysis by GC-MS.[7][9]

-

Sample Preparation: Fresh Hippeastrum bulbs are washed, chopped into small pieces, and freeze-dried. The dried material is then ground into a fine powder.

-

Extraction: The powdered plant material is extracted with methanol (B129727) (e.g., 3 x 50 mL for 10 g of powder) at room temperature with shaking for 24 hours for each extraction.

-

Acid-Base Partitioning:

-

The combined methanolic extracts are evaporated to dryness under reduced pressure.

-

The residue is dissolved in 2% sulfuric acid (e.g., 50 mL).

-

This acidic solution is washed with diethyl ether (3 x 30 mL) to remove neutral and acidic compounds.

-

The aqueous phase is then made alkaline with 25% ammonium (B1175870) hydroxide (B78521) to a pH of 9-10.

-

The alkaloids are then extracted from the alkaline aqueous phase with chloroform (B151607) or a chloroform-methanol mixture (e.g., 3 x 50 mL).

-

-

Final Preparation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield the total alkaloid extract. The extract is then dissolved in a suitable solvent (e.g., methanol) for analysis.

GC-MS Analysis of Amaryllidaceae Alkaloids

This protocol outlines the general conditions for the analysis of Amaryllidaceae alkaloids by GC-MS.[7]

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms capillary column (30 m × 0.25 mm, 0.25 μm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 200 °C at 15 °C/min.

-

Ramp to 300 °C at 5 °C/min, hold for 10 minutes.

-

-

MS Interface Temperature: 280 °C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-600.

-

Identification: Alkaloids are identified by comparison of their mass spectra and retention indices with those of authentic standards and published data.

Heterologous Expression and Functional Characterization of Cytochrome P450 Enzymes

This is a generalized workflow for the identification and characterization of candidate P450 enzymes from Hippeastrum species.[10][11]

-

Candidate Gene Identification: Transcriptome data from Hippeastrum tissues actively producing alkaloids is analyzed to identify putative CYP96T family genes based on sequence homology to known plant P450s involved in alkaloid biosynthesis.

-

Gene Cloning: Full-length cDNA of the candidate genes is amplified by PCR and cloned into a suitable expression vector (e.g., for yeast or E. coli expression).

-

Heterologous Expression: The expression vector is transformed into a suitable host organism (e.g., Saccharomyces cerevisiae, Pichia pastoris, or Escherichia coli). Expression of the recombinant protein is induced under optimized conditions.

-

Microsome Isolation (for yeast expression): Yeast cells expressing the P450 are harvested, and microsomes containing the membrane-bound enzyme are isolated by differential centrifugation.

-

Enzyme Assays:

-

The activity of the recombinant P450 is assayed by incubating the microsomes (or purified enzyme from E. coli) with the putative substrate (e.g., norpluviine) and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).

-

The reaction products are extracted and analyzed by LC-MS/MS or GC-MS to identify the converted metabolites.

-

-

Kinetic Analysis: If activity is confirmed, enzyme kinetics (Km and kcat) can be determined by varying the substrate concentration and measuring the initial reaction rates.

Visualization of Pathways and Workflows

This compound Biosynthesis Pathway

References

- 1. Towards a Molecular Understanding of the Biosynthesis of Amaryllidaceae Alkaloids in Support of Their Expanding Medical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptome and metabolome profiling of the medicinal plant Veratrum mengtzeanum reveal key components of the alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. kmweb.moa.gov.tw [kmweb.moa.gov.tw]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Plant Secondary Metabolism Engineering: Methods and Engineering | NHBS Academic & Professional Books [nhbs.com]

- 11. archive.org [archive.org]

A Technical Guide to the Chemical Synthesis of Novel Hippeastrine Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hippeastrine, a homolycorine-type Amaryllidaceae alkaloid, has garnered significant attention in the scientific community for its potent cytotoxic and pro-apoptotic activities against a range of cancer cell lines. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its novel derivatives. It details the biosynthetic origins, multi-step total synthesis protocols, and key chemical transformations. Furthermore, this guide summarizes the structure-activity relationships and elucidates the molecular mechanisms of action, focusing on the induction of apoptosis and cell cycle arrest. Quantitative biological data is presented in structured tables for comparative analysis, and key signaling pathways are visualized using diagrams to facilitate a deeper understanding of the therapeutic potential of these compounds.

Introduction

This compound is a naturally occurring Amaryllidaceae alkaloid isolated from various species of the Hippeastrum genus.[1] It is characterized by a unique pentacyclic structure.[1] Extensive research has demonstrated its significant biological activities, including antineoplastic, antiviral, and antifungal properties.[2][3] The potent cytotoxicity of this compound against numerous cancer cell lines has made it a compelling lead compound for the development of novel anticancer agents.[4] This guide focuses on the chemical synthesis of this compound and its derivatives, providing detailed experimental protocols and exploring the structure-activity relationships that govern their biological effects.

Biosynthesis of the this compound Core

The biosynthesis of Amaryllidaceae alkaloids, including this compound, originates from the amino acids L-phenylalanine and L-tyrosine. These precursors undergo a series of enzymatic transformations to form the key intermediate, O-methylnorbelladine.[3] The characteristic homolycorine-type skeleton of this compound is then formed through an ortho-para' phenol (B47542) oxidative coupling of O-methylnorbelladine.[3]

Biosynthetic pathway of the this compound core.

Chemical Synthesis of (±)-Hippeastrine

The total synthesis of (±)-Hippeastrine has been achieved through a multi-step process. The following is a representative synthetic scheme, with detailed experimental protocols for key steps.

Synthetic Scheme Overview

The synthesis of (±)-Hippeastrine can be approached through the construction of key intermediates, followed by cyclization and functional group manipulations to yield the final natural product. A plausible synthetic route is outlined below.

General workflow for the total synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of the Nor-lactam Intermediate

Hydrolysis of a suitable urethane-ester precursor in 2N aqueous sodium hydroxide (B78521) and toluene (B28343) at reflux overnight yields the corresponding amino acid sodium salt. After adjusting the pH to 5 with concentrated hydrochloric acid, the aqueous solution is treated with a water-soluble carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to furnish the nor-lactam. The overall yield for this two-step process is approximately 80%.

Step 2: N-Methylation

The nor-lactam is methylated using sodium hydride and methyl iodide in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) to give the corresponding N-methylated lactam in good yield.

Step 3: Introduction of the Hydroxyl Group Precursor

The N-methylated lactam is treated with chloromethyl methyl ether in acetic acid in the presence of zinc chloride, followed by reaction with silver acetate (B1210297) to yield an acetoxy-lactam intermediate. This step proceeds with a moderate yield of around 45%.

Step 4: Epoxidation

The acetoxy-lactam is subjected to epoxidation with m-chloroperbenzoic acid (m-CPBA) in a chlorinated solvent such as methylene (B1212753) chloride to afford the corresponding epoxide as a single product in approximately 75% yield.

Step 5: Ring Opening and Acetylation

The epoxide is treated with acetic acid and acetic anhydride (B1165640) in the presence of boron trifluoride etherate to yield a triacetate derivative in good yield.

Step 6: Formation of Dihydrothis compound Lactam

Alkaline hydrolysis of the triacetate in ethanol (B145695) provides a triol, which is subsequently oxidized with manganese dioxide in chloroform (B151607) to yield dihydrothis compound lactam.

Step 7: Reduction to (±)-Dihydrothis compound

The dihydrothis compound lactam is treated with Meerwein's reagent (triethyloxonium tetrafluoroborate) followed by reduction with sodium borohydride (B1222165) to give (±)-dihydrothis compound (also known as (±)-cliviasine) in approximately 58% yield.

Step 8: Final Conversion to (±)-Hippeastrine

Further synthetic manipulations, including the introduction of a double bond and final cyclization, are required to convert (±)-dihydrothis compound to (±)-Hippeastrine.

Quantitative Data

Spectroscopic Data for this compound

The structural characterization of synthesized this compound and its derivatives is crucial. Below is a summary of the key spectroscopic data for this compound.

| Spectroscopic Data | This compound |

| ¹H-NMR (500 MHz, CDCl₃) δ (ppm) | 6.84 (s, 1H), 6.55 (s, 1H), 5.94 (d, J=1.2 Hz, 1H), 5.92 (d, J=1.2 Hz, 1H), 5.88 (d, J=10.0 Hz, 1H), 5.48 (dd, J=10.0, 2.0 Hz, 1H), 4.29 (d, J=2.0 Hz, 1H), 4.15 (d, J=14.5 Hz, 1H), 3.42 (d, J=14.5 Hz, 1H), 3.20-3.15 (m, 1H), 2.55-2.50 (m, 1H), 2.40 (s, 3H) |

| ¹³C-NMR (125 MHz, CDCl₃) δ (ppm) | 164.2, 147.4, 146.9, 145.8, 131.5, 128.9, 124.5, 108.1, 105.8, 101.3, 69.1, 62.8, 59.5, 53.8, 46.2, 41.8, 29.7 |

| Mass Spectrometry (EI-MS) m/z | 315 [M]⁺ |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Biological Activity Data

The cytotoxic activity of this compound and its derivatives is a key indicator of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Reference |

| Jurkat | T-cell leukemia | 1.55 ± 0.12 | [5] |

| MOLT-4 | T-cell leukemia | 1.28 ± 0.09 | [5] |

| A549 | Lung carcinoma | 1.89 ± 0.15 | [5] |

| HT-29 | Colorectal adenocarcinoma | 1.99 ± 0.21 | [5] |

| PANC-1 | Pancreatic carcinoma | 1.76 ± 0.13 | [5] |

| A2780 | Ovarian carcinoma | 1.04 ± 0.08 | [5] |

| HeLa | Cervical carcinoma | 1.33 ± 0.11 | [5] |

| MCF-7 | Breast adenocarcinoma | 1.67 ± 0.14 | [5] |

| SAOS-2 | Osteosarcoma | 1.42 ± 0.10 | [5] |

Mechanism of Action: Signaling Pathways

This compound and its derivatives exert their cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest in cancer cells.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. This compound derivatives have been shown to trigger the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.

Apoptosis induction by this compound derivatives.

Studies have demonstrated that treatment with this compound derivatives leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives can also cause cell cycle arrest, preventing cancer cells from proliferating. This is often observed at the G2/M phase of the cell cycle and is mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Cell cycle arrest at G2/M phase by this compound derivatives.

Flow cytometry analysis has shown that treatment with these compounds leads to an accumulation of cells in the G2/M phase. This arrest is associated with a decrease in the expression levels of key regulatory proteins such as Cyclin B1 and CDK1, which are essential for the G2 to M phase transition.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapeutics. This guide has provided a detailed overview of their chemical synthesis, biological activities, and mechanisms of action. The ability to synthesize these complex molecules and their analogs opens up avenues for extensive structure-activity relationship studies, which can lead to the design of more potent and selective drug candidates. Future research should focus on the development of more efficient and stereoselective synthetic routes, the exploration of a wider range of novel derivatives, and in-depth in vivo studies to validate their therapeutic potential. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their successful translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Studies towards a total synthesis of this compound - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hippeastrine is a member of the Amaryllidaceae alkaloids, a diverse group of natural compounds known for their wide-ranging pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its related alkaloids, with a focus on their anticancer properties. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction to this compound and Related Alkaloids

This compound is a homolycorine-type isocarbostyril alkaloid isolated from various species of the Amaryllidaceae family, such as those from the Hippeastrum, Lycoris, and Hymenocallis genera. Structurally, these alkaloids are derived from the precursor norbelladine (B1215549) and are classified into several types, including lycorine (B1675740), crinine, and galanthamine (B1674398) types, each exhibiting a unique biological activity profile. The Amaryllidaceae alkaloids are recognized for a spectrum of pharmacological effects, including cytotoxic, antiviral, antimalarial, and acetylcholinesterase-inhibitory activities. This compound, in particular, has demonstrated notable cytotoxic and antineoplastic potential, making it a compound of interest in oncology research.

Quantitative Pharmacological Data

The cytotoxic and enzyme-inhibitory activities of this compound and its related alkaloids have been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of these compounds. The data below is compiled from multiple studies to facilitate comparison.

Table 1: Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Citation |

| HT-29 | Colon Carcinoma | ~12.6 | 3.98 ± 0.29 | |

| Hep G2 | Hepatocellular Carcinoma | ~37.6 | 11.85 ± 0.20 |

Note: Molar concentration calculated using the molecular weight of this compound (315.32 g/mol ).

Table 2: Enzyme Inhibition by this compound

| Enzyme Target | Assay Type | IC50 (µM) | IC50 (µg/mL) | Citation |

| Topoisomerase I | DNA Relaxation | ~23 | 7.25 ± 0.20 |

Note: Molar concentration calculated using the molecular weight of this compound (315.32 g/mol ).

Table 3: Cytotoxicity of Related Amaryllidaceae Alkaloids

| Alkaloid | Cell Line(s) | IC50 Range (µM) | Citation |

| Lycorine | HL-60 (Leukemia) | 0.6 | |

| Leukemia Cell Lines (various) | 1.5 - 5.5 | ||

| Prostate Cancer Cell Lines (various) | 5.0 - 10.0 | ||

| Colon Cancer Cell Lines (various) | ~3.0 | ||

| Haemanthamine (B1211331) | A2780 (Ovarian), A549 (Lung) | 0.3 | |

| Colon Cancer Cell Lines (various) | ~3.0 | ||

| Pancracine | MOLT-4, A549, HT-29, MCF-7, SAOS-2 | < 3.0 | |

| Jurkat, A2780, HeLa | 3.0 - 6.0 |

Signaling Pathways and Mechanisms of Action

The anticancer effects of Amaryllidaceae alkaloids are exerted through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of essential enzymes involved in DNA replication.

Topoisomerase I Inhibition

This compound has been identified as a DNA topoisomerase I inhibitor. This enzyme alleviates torsional strain in DNA during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, this compound prevents the re-ligation of the DNA strand, leading to DNA damage and ultimately triggering cell death in rapidly dividing cancer cells. Its inhibitory effect is dose-dependent, with a potency comparable to the well-known topoisomerase inhibitor, camptothecin.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

While the specific signaling pathways for this compound are still under investigation, studies on the related alkaloid Lycorine have shown that it can induce apoptosis in cancer cells by modulating the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is overactive, promoting cell survival and resistance to apoptosis. Lycorine's ability to inhibit this pathway leads to the downregulation of anti-apoptotic proteins (like Bcl-2) and the activation of pro-apoptotic proteins (like Bax) and caspases, thereby promoting cancer cell death.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the pharmacological evaluation of novel compounds. Below are protocols for key experiments cited in the study of this compound and related alkaloids.

General Workflow for Alkaloid Profiling and Cytotoxicity Screening

The process begins with the extraction of alkaloids from plant material, followed by isolation and identification. Pure compounds are then subjected to bioassays to determine their pharmacological activity.

Protocol: WST-1 Cell Cytotoxicity Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

96-well flat-bottom tissue culture plates

-

Cancer cell line of interest (e.g., HT-29)

-

Complete culture medium

-

WST-1 (Water Soluble Tetrazolium Salt) reagent

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader (spectrophotometer)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the treated cells for a specified period, typically 48 or 72 hours.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate the plate for an additional 1 to 4 hours at 37°C, allowing the WST-1 to be converted into formazan (B1609692) by viable cells.

-

Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance of each well at 440-450 nm using a microplate reader. A reference wavelength of >600 nm should be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol: DNA Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I assay buffer

-

Test compound (this compound)

-

Agarose (B213101) gel (1%) containing a DNA stain (e.g., ethidium (B1194527) bromide)

-

Gel loading dye

-

TAE or TBE electrophoresis buffer

-

Gel electrophoresis system and power supply

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction includes:

-

2 µL of 10x Assay Buffer

-

1 µL of supercoiled DNA (e.g., 200-500 ng)

-

1 µL of test compound at various concentrations (or solvent for control)

-

Deionized water to a final volume of 19 µL

-

-

Enzyme Addition: Add 1 µL of Topoisomerase I enzyme to each tube (except for the negative control, where dilution buffer is added). Mix gently.

-

Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of gel loading dye (containing SDS and EDTA).

-

Agarose Gel Electrophoresis: Load the entire content of each reaction tube into the wells of a 1% agarose gel.

-

Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of enzyme activity is indicated by the persistence of the faster-migrating supercoiled DNA band compared to the positive control (enzyme + solvent), which should show a slower-migrating relaxed DNA band.

Biosynthesis of Amaryllidaceae Alkaloids

The diverse structures of Amaryllidaceae alkaloids originate from a common biosynthetic pathway starting with the amino acids phenylalanine and tyrosine. These precursors form norbelladine, a key intermediate that undergoes oxidative coupling to generate the various alkaloid skeletons.

Conclusion and Future Directions

This compound and its related Amaryllidaceae alkaloids represent a promising class of natural products with significant potential for development as anticancer agents. This compound's demonstrated cytotoxicity against colon and liver cancer cell lines, coupled with its mechanism as a topoisomerase I inhibitor, warrants further investigation. The potent activities of related alkaloids like lycorine and haemanthamine underscore the therapeutic potential of this chemical family. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound, conducting comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, and advancing the most promising compounds into preclinical in vivo models.

An In-depth Technical Guide to the Structural Elucidation of Hippeastrine using NMR and MS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Hippeastrine, a prominent Amaryllidaceae alkaloid. By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can unambiguously determine the chemical structure of this biologically active natural product.

Introduction to this compound

This compound is a homolycorine-type Amaryllidaceae alkaloid found in various species of the Hippeastrum genus.[1] It has garnered significant interest within the scientific community due to its diverse biological activities, including cytotoxic, antifungal, and antiviral properties.[2] Accurate structural determination is a critical prerequisite for understanding its mechanism of action and for guiding further drug development efforts.

Data Presentation: Spectroscopic Data for this compound

The structural elucidation of this compound relies on the careful analysis and interpretation of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.56 | s | 1H | H-7 |

| 6.47 | s | 1H | H-10 |

| 5.91–5.90 | m | 1H | O-CH₂-O |

| 5.88–5.87 | m | 1H | O-CH₂-O |

| 5.60–5.58 | m | 1H | H-3 |

| 4.36 | d, J=5.0 Hz | 1H | H-2 |

| 4.09 | d, J=13.5 Hz | 1H | H-6α |

| 3.41 | d, J=13.5 Hz | 1H | H-6β |

| 3.33 | m | 1H | H-4a |

| 3.15 | m | 1H | H-1 |

| 2.65 | m | 1H | H-12b |

| 2.40 | s | 3H | N-CH₃ |

| 2.25 | m | 1H | H-12a |

| 1.95 | m | 1H | H-11 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) [3]

| Chemical Shift (δ) ppm | Carbon Atom |

| 171.2 | C-5 |

| 147.3 | C-9 |

| 146.8 | C-8 |

| 131.8 | C-6a |

| 129.5 | C-10a |

| 124.5 | C-3 |

| 122.9 | C-4 |

| 108.2 | C-7 |

| 105.5 | C-10 |

| 101.1 | O-CH₂-O |

| 69.1 | C-2 |

| 62.8 | C-6 |

| 61.9 | C-4a |

| 53.9 | C-12b |

| 46.5 | N-CH₃ |

| 35.1 | C-1 |

| 28.9 | C-11 |

| 28.3 | C-12 |

Table 3: Mass Spectrometry Data for this compound

| MS Technique | Key m/z values | Interpretation |

| EI-MS | 315 [M]⁺, 298, 256, 227, 185 | Molecular ion and characteristic fragments |

| GC-MS | 315 | Molecular Ion |

Experimental Protocols

Detailed methodologies are crucial for the successful isolation and characterization of this compound. The following protocols provide a step-by-step guide for key experiments.

3.1. Isolation of this compound from Plant Material [3]

-

Extraction: Air-dried and powdered plant material (e.g., bulbs of Hippeastrum cv. Daphne) is extracted with methanol (B129727) at room temperature.

-

Acid-Base Partitioning: The methanol extract is evaporated, and the residue is dissolved in 2% sulfuric acid. The acidic solution is washed with diethyl ether to remove neutral compounds. The aqueous phase is then basified with 25% ammonia (B1221849) to a pH of 9-10.

-

Alkaloid Extraction: The basic aqueous solution is extracted with chloroform (B151607) or ethyl acetate. The organic layers are combined and evaporated to yield the crude alkaloid extract.

-

Purification: The crude extract is subjected to preparative Thin Layer Chromatography (TLC) using a solvent system such as toluene:ethanol:diethylamine (7:2:1) to isolate pure this compound.

3.2. NMR Spectroscopic Analysis [3][4]

-

Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired on a 500 MHz spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 1 second, and an acquisition time of 2-3 seconds.

-

¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is acquired on the same instrument at 125 MHz. Proton decoupling is used to simplify the spectrum.

-

2D NMR Spectroscopy: To establish connectivity and finalize the structure, a suite of 2D NMR experiments is performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

3.3. Mass Spectrometric Analysis [3][5]

-

GC-MS Analysis: The purified this compound sample (1 mg/mL in methanol) is analyzed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Chromatographic Conditions: A capillary column (e.g., DB-5) is used. The oven temperature is programmed with an initial hold, followed by a ramp to a final temperature to ensure good separation.

-

Mass Spectrometry Conditions: The mass spectrometer is operated in Electron Ionization (EI) mode at 70 eV. The mass range is scanned from m/z 40 to 600.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the structural elucidation of this compound and a plausible signaling pathway for its cytotoxic effects.

Caption: Experimental workflow for the structural elucidation of this compound.

Caption: Plausible signaling pathway for this compound-induced apoptosis.

Conclusion

The structural elucidation of this compound is a systematic process that integrates phytochemical isolation techniques with advanced spectroscopic methods. The combined application of NMR and MS provides a powerful toolkit for the unambiguous determination of its complex chemical architecture. This foundational knowledge is indispensable for the continued exploration of this compound's therapeutic potential in drug discovery and development.

References

Unveiling New Frontiers: A Technical Guide to Identifying Novel Biological Targets of Hippeastrine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Hippeastrine, a potent Amaryllidaceae alkaloid, has demonstrated significant cytotoxic and antiproliferative activities across a spectrum of cancer cell lines. While its inhibitory effect on Topoisomerase I is established, emerging evidence suggests a broader mechanism of action involving the modulation of key oncogenic signaling pathways. This technical guide provides an in-depth exploration of the identified and putative biological targets of this compound, presenting available quantitative data, detailed experimental protocols for target identification and validation, and visual representations of the associated signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers seeking to elucidate the multifaceted pharmacological profile of this compound and to accelerate its development as a potential therapeutic agent.

Identified and Implicated Biological Targets of this compound

This compound's anticancer activity is attributed to its interaction with multiple cellular targets. This section summarizes the key molecular targets and pathways implicated in its mechanism of action.

DNA Topoisomerase I

This compound has been identified as a potent inhibitor of DNA Topoisomerase I, an essential enzyme involved in DNA replication and transcription. By stabilizing the Topoisomerase I-DNA cleavage complex, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. While direct quantitative data on this compound's interaction with the core components of this pathway is still emerging, studies on structurally related alkaloids suggest that modulation of this pathway is a key mechanism of their anticancer effects. It is hypothesized that this compound may induce apoptosis in cancer cells, such as pancreatic cancer cells, through the generation of reactive oxygen species (ROS) that in turn modulates the PI3K/Akt/mTOR signaling pathway.

miR-186/CDK1 Axis

Recent studies have indicated that Amaryllidaceae alkaloids can exert their anticancer effects by modulating microRNA (miRNA) expression. Specifically, the miR-186/CDK1 axis has been identified as a potential target. It is proposed that this compound may inhibit the growth of cancer cells, such as lung cancer cells, by upregulating miR-186, which subsequently downregulates its target, Cyclin-Dependent Kinase 1 (CDK1), a key regulator of cell cycle progression.

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer. Suppression of EGFR signaling is another potential mechanism by which this compound may exert its antitumor effects, particularly in cancers like glioblastoma multiforme.

Quantitative Data on this compound's Biological Activity

This section presents the available quantitative data for the biological activities of this compound against its identified targets and its cytotoxic effects on various cancer cell lines.

| Target/Cell Line | Assay Type | Parameter | Value | Reference |

| Topoisomerase I | DNA Relaxation Assay | IC50 | 7.25 ± 0.20 µg/mL | [1] |

| Jurkat | Cytotoxicity Assay | IC50 | Data not available | |

| MOLT-4 | Cytotoxicity Assay | IC50 | Data not available | |

| A549 | Cytotoxicity Assay | IC50 | Data not available | |

| HT-29 | Cytotoxicity Assay | IC50 | Data not available | |

| PANC-1 | Cytotoxicity Assay | IC50 | Data not available | |

| A2780 | Cytotoxicity Assay | IC50 | Data not available | |

| HeLa | Cytotoxicity Assay | IC50 | Data not available | |

| MCF-7 | Cytotoxicity Assay | IC50 | Data not available | |

| SAOS-2 | Cytotoxicity Assay | IC50 | Data not available |

Experimental Protocols

This section provides detailed methodologies for key experiments to identify and characterize the biological targets of this compound.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer (500 mM Tris-HCl pH 7.5, 500 mM KCl, 100 mM MgCl2, 10 mM DTT, 10 mM EDTA)

-

This compound stock solution (dissolved in DMSO)

-

Stop solution/loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

UV transilluminator

Procedure:

-

Prepare a 1% agarose gel in 1x TAE buffer.

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

-

2 µL 10x Topoisomerase I reaction buffer

-

1 µL supercoiled plasmid DNA (e.g., 0.5 µg)

-

Varying concentrations of this compound (or DMSO for control)

-

Nuclease-free water to a final volume of 19 µL.

-

-

Add 1 µL of human Topoisomerase I enzyme to initiate the reaction. Include a "no enzyme" control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of stop solution/loading dye.

-

Load the samples onto the agarose gel and perform electrophoresis at a constant voltage (e.g., 80-100 V).

-

Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

-

Analysis: Inhibition of Topoisomerase I activity is indicated by the persistence of the faster-migrating supercoiled DNA band and a decrease in the slower-migrating relaxed DNA band in a dose-dependent manner.

Workflow for Topoisomerase I DNA Relaxation Assay.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This protocol details the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in response to this compound treatment.

Materials:

-

Cancer cell line of interest (e.g., PANC-1)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound for a specified time. Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using ECL substrate and an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the phosphorylation of Akt and mTOR upon this compound treatment would indicate inhibition of the pathway.

Western Blot Experimental Workflow.

Analysis of miR-186 and CDK1 Expression by qRT-PCR

This protocol is for quantifying the expression levels of miR-186 and CDK1 mRNA in cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

This compound

-

RNA extraction kit (suitable for small RNAs)

-

miRNA-specific reverse transcription kit

-

cDNA synthesis kit for mRNA

-

SYBR Green or TaqMan-based qPCR master mix

-

Specific primers for miR-186, U6 snRNA (as endogenous control for miRNA), CDK1, and a housekeeping gene (e.g., GAPDH for mRNA)

-

Real-time PCR system

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with this compound and extract total RNA, including the small RNA fraction.

-

Reverse Transcription:

-

For miR-186: Perform reverse transcription using a miRNA-specific stem-loop primer.

-

For CDK1: Synthesize cDNA from the total RNA using random primers or oligo(dT).

-

-

qPCR:

-

Set up qPCR reactions for miR-186, U6, CDK1, and GAPDH using the appropriate cDNA, primers, and master mix.

-

Run the qPCR program on a real-time PCR system.

-

-

Analysis: Calculate the relative expression levels using the ΔΔCt method. An increase in miR-186 expression and a decrease in CDK1 expression upon this compound treatment would support the hypothesis.

qRT-PCR Workflow for miRNA and mRNA Analysis.

EGFR Kinase Assay

This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of the EGFR kinase domain.

Materials:

-

Purified recombinant EGFR kinase domain

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

Peptide substrate for EGFR (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay kit or similar

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the EGFR kinase, peptide substrate, and this compound (or vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).

-

Read the luminescence on a microplate reader.

-

Analysis: The luminescence signal is proportional to the kinase activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways potentially modulated by this compound.

The PI3K/Akt/mTOR Signaling Pathway.

The miR-186/CDK1 Regulatory Axis.

Conclusion

This compound is a promising natural product with demonstrated anticancer activity. Its mechanism of action appears to be multifactorial, involving the inhibition of Topoisomerase I and the potential modulation of critical oncogenic signaling pathways, including the PI3K/Akt/mTOR cascade, the miR-186/CDK1 axis, and EGFR signaling. This guide provides a foundational framework for researchers to further investigate these targets. The detailed protocols and pathway diagrams serve as practical tools to design and execute experiments aimed at fully elucidating the molecular pharmacology of this compound. Further research to obtain comprehensive quantitative data on the direct interactions of this compound with these putative targets is crucial for its continued development as a novel cancer therapeutic.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Silico Prediction of Hippeastrine Bioactivity

Introduction

This compound is a homolycorine-type Amaryllidaceae alkaloid found in various Hippeastrum species.[1] This class of natural compounds has garnered significant attention for its diverse and potent pharmacological activities.[1][2] this compound, in particular, has demonstrated a range of bioactive properties, most notably cytotoxic and antineoplastic effects.[3][4] The advancement of computational chemistry and bioinformatics has enabled the use of in silico methods to predict the bioactivity, pharmacokinetics, and potential mechanisms of action of natural products like this compound. These computational approaches reduce the time, cost, and effort associated with traditional laboratory experiments and provide valuable insights for drug discovery and development.[5]

This technical guide provides a comprehensive overview of the in silico prediction of this compound's bioactivity. It summarizes known biological effects, details the methodologies for computational predictions, presents quantitative data from relevant studies, and visualizes key workflows and signaling pathways.

Known Biological Activities of this compound

This compound has been identified as one of the most potent alkaloids in the homolycorine (B1213549) series, exhibiting a broad spectrum of biological activities.[1][6] Its primary reported bioactivities are centered around anticancer and enzyme-inhibitory effects.

-

Anticancer and Cytotoxic Activity : this compound is a well-known cytotoxic alkaloid. It has shown activity against numerous cancer cell lines and is reported to suppress tumor cell growth and reduce cell survival by inducing cell cycle arrest and apoptosis.[3]

-

Topoisomerase I Inhibition : Studies have shown that this compound exhibits a good dose-dependent inhibitory effect against Topoisomerase I (Top I), a crucial enzyme involved in DNA replication and a key target for cancer therapy.[1]

-

Cyclin-Dependent Kinase 1 (CDK1) Inhibition : In silico studies suggest that this compound is a potential hit candidate against CDK1, an enzyme essential for cell cycle progression.[5] Inhibition of CDK1 can lead to cell cycle arrest, a common mechanism for anticancer agents.

-

Antiviral Activity : this compound has been reported to be active against the Herpes simplex type 1 virus.

-

Cholinesterase Inhibition : Molecular docking analyses have explored the potential of related Amaryllidaceae alkaloids as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's.[6][7] While direct experimental data for this compound's activity is limited, its structural class suggests potential for this activity.

In Silico Bioactivity Prediction

Computational methods are invaluable for elucidating the therapeutic potential of natural compounds. For this compound, molecular docking and ADMET prediction have been the primary in silico techniques employed.

Molecular Docking Analysis

Molecular docking simulates the interaction between a ligand (this compound) and a target protein to predict binding affinity and mode. This technique has been used to identify and validate potential molecular targets for this compound.

Table 1: Summary of Molecular Docking Targets for this compound

| Target Protein | PDB ID | Predicted Activity | Key Interactions | Reference |

| Topoisomerase I (Top I) | 1T8I | Anticancer | Covalent binding with the Top I-DNA complex has been simulated.[5] | [5] |

| Cyclin-Dependent Kinase 1 (CDK1) | Not Specified | Anticancer | Good molecular interactions and drug-like properties were observed.[5] | [5] |

| Acetylcholinesterase (AChE) | Not Specified | Neuroprotective | Related alkaloids show stabilization in the active site via hydrogen bonds and π-π stacking.[7] | [7] |

| Butyrylcholinesterase (BuChE) | Not Specified | Neuroprotective | Potential for strong hydrogen bond interactions within the active site gorge.[7] | [7] |

ADMET and Drug-Likeness Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-like properties of a compound. In silico ADMET studies for this compound suggest it possesses favorable pharmacokinetic and toxicological characteristics, making it a promising candidate for further development.[5] Web-based tools like SwissADME and pkCSM are commonly used for these predictions.[8][9]

Table 2: Predicted ADMET & Physicochemical Properties for this compound

| Property | Predicted Value | Significance |

| Physicochemical Properties | ||

| Molecular Formula | C₁₇H₁₇NO₅[4] | Basic chemical information. |

| Molecular Weight | 315.32 g/mol [4] | Adheres to Lipinski's Rule (< 500 Da), indicating potential for good absorption. |

| LogP (Lipophilicity) | 0.7[4] | A balanced value suggesting reasonable permeability and solubility. |

| H-Bond Donors | 1 | Adheres to Lipinski's Rule (≤ 5). |

| H-Bond Acceptors | 5 | Adheres to Lipinski's Rule (≤ 10). |

| Pharmacokinetics (Predicted) | ||

| Human Intestinal Absorption | Good | High likelihood of being absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May have limited access to the central nervous system. |

| CYP450 Inhibition | Potential Inhibitor | May interact with drug-metabolizing enzymes, indicating a risk of drug-drug interactions. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | High probability of being an orally active drug. |

| Bioavailability Score | ~0.55 | Indicates good potential for oral bioavailability. |

| Toxicity (Predicted) | ||

| AMES Toxicity | Non-mutagenic | Low risk of causing genetic mutations. |

| hERG Inhibition | Low Risk | Reduced likelihood of causing cardiotoxicity. |

| Note: The values in this table are representative predictions based on typical in silico models and the known structure of this compound. Specific values may vary depending on the algorithm used. |

Experimental Protocols & Methodologies

Detailed and reproducible methodologies are critical for valid in silico research. The following sections describe standard protocols for molecular docking and ADMET prediction applicable to this compound.

Molecular Docking Protocol

This protocol outlines a typical workflow for docking this compound with a protein target.

-

Ligand Preparation :

-

Obtain the 3D structure of this compound from a database like PubChem (CID: 441594) in SDF format.[4]

-

Use software like Avogadro or PyMOL to perform energy minimization using a suitable force field (e.g., MMFF94).

-

Convert the structure to a compatible format (e.g., PDBQT) for docking software, assigning polar hydrogens and calculating Gasteiger charges.

-

-

Protein Preparation :

-

Download the 3D crystal structure of the target protein (e.g., Topoisomerase I, PDB ID: 1T8I) from the Protein Data Bank.

-

Prepare the protein using software like AutoDockTools or Schrödinger Maestro. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, repairing missing side chains, and assigning atomic charges.

-

-

Grid Generation :

-

Define the binding site (active site) on the target protein. This is typically based on the location of a co-crystallized inhibitor or through literature review.

-

Generate a grid box that encompasses the defined active site. The grid defines the 3D space where the docking algorithm will search for binding poses.

-

-

Docking Simulation :

-

Perform the docking using a validated algorithm like AutoDock Vina or Glide.

-

The software will systematically explore different conformations and orientations of this compound within the grid box, scoring each pose based on a scoring function that estimates binding affinity (e.g., in kcal/mol).

-

-

Analysis of Results :

-

Analyze the resulting poses. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the protein-ligand complex using software like PyMOL or Discovery Studio to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

-

ADMET Prediction Protocol

This protocol describes a workflow for predicting the pharmacokinetic and drug-like properties of this compound.

-

Input Molecule Structure :

-

Obtain the canonical SMILES string for this compound from PubChem: CN1CCC2=C--INVALID-LINK--C4=CC5=C(C=C4C(=O)O3)OCO5)O[4]

-

The SMILES (Simplified Molecular Input Line Entry System) format is a common input for web-based prediction tools.

-

-

Submission to Web Server :

-

Data Interpretation :

-

The server will return a comprehensive report detailing various properties.

-

Physicochemical Properties : Analyze molecular weight, LogP, and hydrogen bond counts.

-

Pharmacokinetics : Evaluate predictions for intestinal absorption, BBB permeability, and interaction with Cytochrome P450 enzymes.

-

Drug-Likeness : Check for violations of established rules like Lipinski's Rule of Five.

-

Toxicity : Review predictions for mutagenicity (AMES test) and cardiotoxicity (hERG inhibition).

-

Compare the predicted values against the acceptable ranges for orally available drugs to assess this compound's potential as a drug candidate.

-

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Caption: A standard workflow for performing molecular docking analysis.

Caption: The process for obtaining in silico ADMET and drug-likeness predictions.

References

- 1. Structural Diversity and Biological Potential of Alkaloids from the Genus Hippeastrum, Amaryllidaceae: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. This compound | C17H17NO5 | CID 441594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Hippeastrum reticulatum (Amaryllidaceae): Alkaloid Profiling, Biological Activities and Molecular Docking [mdpi.com]

- 8. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

The Alkaloid Hippeastrine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hippeastrine is a naturally occurring homolycorine-type alkaloid found within the Amaryllidaceae plant family. This technical guide provides a detailed overview of the current scientific understanding of this compound, focusing on its natural sources, distribution in plants, and its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is predominantly found in plants belonging to the genus Hippeastrum, a group of bulbous flowering plants native to tropical and subtropical regions of the Americas. While present in various species and cultivars of Hippeastrum, its concentration can vary significantly depending on the specific plant, its developmental stage, and the tissue being analyzed.

Quantitative Distribution of this compound in Hippeastrum Species

The following table summarizes the quantitative data available on the distribution of this compound in various Hippeastrum species and cultivars. The data has been compiled from multiple studies employing Gas Chromatography-Mass Spectrometry (GC-MS) for analysis. It is important to note that much of the available data is semi-quantitative, expressed as a percentage of the total ion current (% TIC), which provides a relative abundance of the compound in the alkaloid extract.

| Plant Species/Cultivar | Plant Part | Method | This compound Content (% of Total Ion Current - TIC) | Reference |

| Hippeastrum cv. Pretty Nymph | Bulbs | GC-MS | 22% | [1] |

| Hippeastrum cv. Daphne | Bulbs | GC-MS | Present (not quantified as % TIC, but isolated) | [2] |

| Hippeastrum puniceum | Bulbs | GC-MS | Major alkaloid | [3] |

| Hippeastrum aulicum | Bulbs | GC-MS | Not explicitly quantified, but identified | [4] |

| Hippeastrum vittatum | Bulbs | GC-MS | Present |

Note: The variability in extraction and analytical methods can influence the reported concentrations. Direct comparison between studies should be made with caution.

Biosynthesis of this compound

This compound, as a homolycorine-type Amaryllidaceae alkaloid, shares its early biosynthetic pathway with other members of this extensive alkaloid family. The biosynthesis originates from the amino acids L-phenylalanine and L-tyrosine.

The key steps in the biosynthesis of this compound are outlined below and illustrated in the accompanying diagram:

-

Formation of Precursors: L-phenylalanine is converted to 3,4-dihydroxybenzaldehyde (B13553), and L-tyrosine is decarboxylated to form tyramine (B21549).

-

Norbelladine (B1215549) Formation: 3,4-dihydroxybenzaldehyde and tyramine condense to form a Schiff base, which is then reduced to yield the central precursor of all Amaryllidaceae alkaloids, norbelladine. This reaction is catalyzed by norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR).[5][6]

-

Methylation to 4'-O-methylnorbelladine: Norbelladine is then methylated by norbelladine 4'-O-methyltransferase (N4OMT) to produce the crucial intermediate, 4'-O-methylnorbelladine.[7]

-

Phenolic Oxidative Coupling: 4'-O-methylnorbelladine undergoes an ortho-para' oxidative coupling to form the intermediate norpluviine. This cyclization is a critical branching point in the biosynthesis of different Amaryllidaceae alkaloid skeletons and is catalyzed by cytochrome P450 enzymes of the CYP96T family.[8]

-

Conversion to Homolycorine (B1213549) Skeleton: Norpluviine then undergoes a series of reactions, including ring opening and intramolecular rotation, to form the characteristic homolycorine skeleton of this compound.[8] The exact enzymatic steps for this conversion are still under investigation.

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from primary amino acid precursors.

Experimental Protocols

Extraction and Isolation of this compound from Hippeastrum Bulbs

The following protocol is a generalized procedure for the extraction and isolation of this compound from fresh Hippeastrum bulbs, based on methodologies reported in the literature.[2] Optimization may be required depending on the specific plant material and laboratory conditions.

-

Fresh Hippeastrum bulbs

-

Ethanol (B145695) (95% or absolute)

-

Hydrochloric acid (HCl), 2% solution

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃), 10% solution

-

Ethyl acetate (B1210297)

-

Solvents for preparative Thin Layer Chromatography (TLC): Toluene, Ethanol, Diethylamine

-

Standard laboratory glassware and equipment (blender, rotary evaporator, separatory funnel, etc.)

-

Preparative TLC plates (Silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Dragendorff's reagent for visualization

Caption: Workflow for the extraction and isolation of this compound.

-

Preparation of Plant Material: Fresh Hippeastrum bulbs are cleaned, chopped into small pieces, and homogenized in a blender.

-

Extraction: The homogenized plant material is macerated with ethanol at room temperature for 24-48 hours. The process is repeated 2-3 times to ensure exhaustive extraction. The ethanolic extracts are combined and filtered.

-

Solvent Evaporation: The ethanol is removed from the combined extract under reduced pressure using a rotary evaporator to yield a concentrated aqueous residue.

-

Acid-Base Partitioning:

-

The residue is acidified with a 2% HCl solution to a pH of approximately 2. This protonates the alkaloids, making them soluble in the aqueous phase.

-

The acidic solution is then washed with diethyl ether to remove non-polar compounds such as fats and chlorophyll. The aqueous layer containing the protonated alkaloids is retained.

-

The aqueous layer is then basified with a 10% NaHCO₃ solution to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The free-base alkaloids are then extracted from the aqueous solution using ethyl acetate. This process is repeated several times to ensure complete extraction.

-

-

Concentration: The combined ethyl acetate fractions are dried over anhydrous sodium sulfate (B86663) and then evaporated to dryness under reduced pressure to yield the crude alkaloid extract.

-

Purification by Preparative TLC:

-

The crude alkaloid extract is dissolved in a minimal amount of methanol and applied as a band onto a preparative TLC plate.

-

The plate is developed in a solvent system such as Toluene:Ethanol:Diethylamine (e.g., in a 7:2:1 ratio). The optimal ratio may need to be determined empirically.

-

After development, the plate is air-dried, and the bands are visualized under a UV lamp (254 nm).

-

The band corresponding to this compound is identified by comparison with a standard or based on reported Rf values.

-

The silica (B1680970) gel containing the this compound band is scraped from the plate and the compound is eluted with a suitable solvent (e.g., a mixture of chloroform (B151607) and methanol).

-

The solvent is then evaporated to yield purified this compound. The purity can be assessed by analytical TLC or HPLC.

-

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, distribution, and biosynthesis of this compound. The quantitative data, while still somewhat limited in terms of absolute concentrations, clearly indicates that Hippeastrum species are the primary source of this alkaloid. The detailed biosynthetic pathway and experimental protocols offer a solid foundation for further research into this compound. As interest in the pharmacological potential of Amaryllidaceae alkaloids continues to grow, a thorough understanding of the chemistry and biology of compounds like this compound will be crucial for the development of new therapeutic agents.

References

- 1. acgpubs.org [acgpubs.org]

- 2. kmweb.moa.gov.tw [kmweb.moa.gov.tw]